1-Decyl-2-(2-decylphenoxy)benzene
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Overview
Description
1-Decyl-2-(2-decylphenoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with decyl groups and a phenoxy group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-2-(2-decylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attaches to the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or ionic liquids can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-2-(2-decylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkylbenzenes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Decyl-2-(2-decylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Decyl-2-(2-decylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s decyl groups and phenoxy group can influence its reactivity and binding affinity to various substrates. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack by the benzene ring .
Comparison with Similar Compounds
Decylbenzene: Similar in structure but lacks the phenoxy group.
Phenoxybenzene: Contains a phenoxy group but lacks the decyl substituents.
Dodecylbenzene: Another alkylbenzene with a longer alkyl chain.
Uniqueness: 1-Decyl-2-(2-decylphenoxy)benzene is unique due to the presence of both decyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications and interactions that are not observed in simpler benzene derivatives .
Properties
CAS No. |
69834-18-0 |
---|---|
Molecular Formula |
C32H50O |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
1-decyl-2-(2-decylphenoxy)benzene |
InChI |
InChI=1S/C32H50O/c1-3-5-7-9-11-13-15-17-23-29-25-19-21-27-31(29)33-32-28-22-20-26-30(32)24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3 |
InChI Key |
KCMJNRMKQPMWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
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